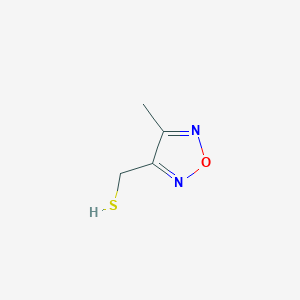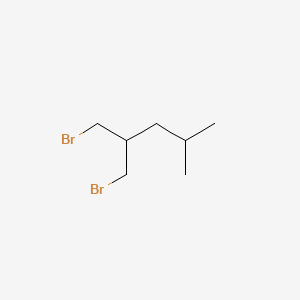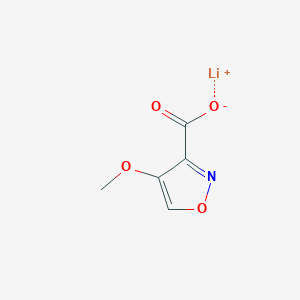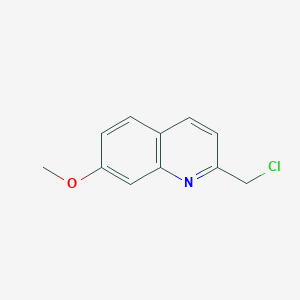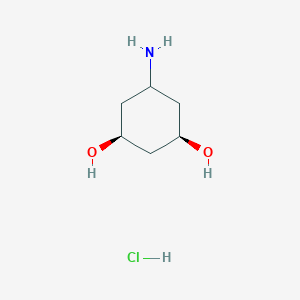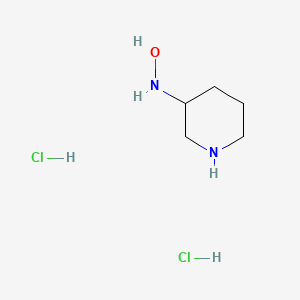![molecular formula C6H11BF3KO2S B13507035 Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)
Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C5H10BF3NO2S.K. It is known for its unique structure, which includes a trifluoroborate group and a thiomorpholine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide typically involves the reaction of a thiomorpholine derivative with a boron reagent. One common method is the reaction of 4-(chloromethyl)-1,1-dioxo-1lambda6-thiomorpholine with potassium trifluoroborate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The trifluoroborate group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various arylated products .
Scientific Research Applications
Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide has several applications in scientific research:
Biology: The compound can be used as a building block for synthesizing biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the case of Suzuki-Miyaura couplingThe thiomorpholine ring can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Potassium [(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]trifluoroboranuide: A closely related compound with a similar structure and reactivity.
Potassium phenyltrifluoroborate: Another trifluoroborate compound used in Suzuki-Miyaura coupling reactions.
Potassium methyltrifluoroborate: A simpler trifluoroborate compound with similar reactivity but different applications.
Uniqueness
Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide is unique due to its combination of a thiomorpholine ring and a trifluoroborate group. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C6H11BF3KO2S |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
potassium;(1,1-dioxothian-4-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H11BF3O2S.K/c8-7(9,10)5-6-1-3-13(11,12)4-2-6;/h6H,1-5H2;/q-1;+1 |
InChI Key |
HVVUCVSJELATPF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CCS(=O)(=O)CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
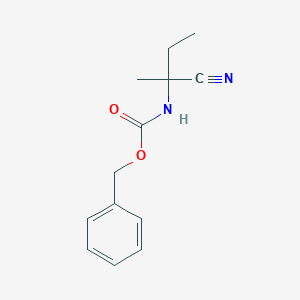
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
